N-[(4-bromo-2-morpholin-4-ylphenyl)methyl]-1-(1-methylimidazol-2-yl)ethanamine
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Overview
Description
N-[(4-bromo-2-morpholin-4-ylphenyl)methyl]-1-(1-methylimidazol-2-yl)ethanamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a brominated aromatic ring, a morpholine moiety, and an imidazole group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromo-2-morpholin-4-ylphenyl)methyl]-1-(1-methylimidazol-2-yl)ethanamine typically involves multi-step organic reactions. One common synthetic route begins with the bromination of 4-morpholin-4-ylbenzaldehyde to introduce the bromine atom at the 4-position. This is followed by a reductive amination reaction with 1-(1-methylimidazol-2-yl)ethanamine under mild conditions to form the final product. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromo-2-morpholin-4-ylphenyl)methyl]-1-(1-methylimidazol-2-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to reduce the imidazole ring.
Substitution: The bromine atom on the aromatic ring can be substituted with nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products
The major products formed from these reactions include ketones, carboxylic acids, reduced imidazole derivatives, and substituted aromatic compounds.
Scientific Research Applications
N-[(4-bromo-2-morpholin-4-ylphenyl)methyl]-1-(1-methylimidazol-2-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4-bromo-2-morpholin-4-ylphenyl)methyl]-1-(1-methylimidazol-2-yl)ethanamine involves its interaction with specific molecular targets. The brominated aromatic ring and the imidazole group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chloro-2-morpholin-4-ylphenyl)methyl]-1-(1-methylimidazol-2-yl)ethanamine
- N-[(4-fluoro-2-morpholin-4-ylphenyl)methyl]-1-(1-methylimidazol-2-yl)ethanamine
- N-[(4-iodo-2-morpholin-4-ylphenyl)methyl]-1-(1-methylimidazol-2-yl)ethanamine
Uniqueness
N-[(4-bromo-2-morpholin-4-ylphenyl)methyl]-1-(1-methylimidazol-2-yl)ethanamine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets. Additionally, the combination of the morpholine and imidazole groups provides a versatile framework for further chemical modifications and applications.
Properties
IUPAC Name |
N-[(4-bromo-2-morpholin-4-ylphenyl)methyl]-1-(1-methylimidazol-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN4O/c1-13(17-19-5-6-21(17)2)20-12-14-3-4-15(18)11-16(14)22-7-9-23-10-8-22/h3-6,11,13,20H,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXUWFJIGSTGEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN1C)NCC2=C(C=C(C=C2)Br)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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